3-(4-Methylthiophen-3-yl)pyridine
Description
Properties
IUPAC Name |
3-(4-methylthiophen-3-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-8-6-12-7-10(8)9-3-2-4-11-5-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFCTHIOMKUJRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC=C1C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00464022 | |
| Record name | 3-(4-methylthiophen-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
837376-42-8 | |
| Record name | 3-(4-methylthiophen-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-Component Condensation Reactions
Multi-component reactions (MCRs) offer an efficient pathway for constructing complex heterocycles. A notable example involves the one-pot synthesis of 2-(1H-Indol-3-yl)-6-methoxy-4-arylpyridine-3,5-dicarbonitrile derivatives, as demonstrated by Kumar et al. . This method employs 3-cyanoacetyl indole, aldehydes, and malononitrile under basic conditions (sodium methoxide in methanol/water). Adapting this protocol, 3-(4-methylthiophen-3-yl)pyridine could hypothetically be synthesized by substituting the aldehyde component with 4-methylthiophene-3-carbaldehyde.
Mechanistic Insights :
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Knoevenagel Condensation : The aldehyde reacts with malononitrile to form an α,β-unsaturated nitrile.
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Michael Addition : 3-Cyanoacetyl thiophene (analogous to 3-cyanoacetyl indole) attacks the unsaturated nitrile.
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Cyclization : Intramolecular nucleophilic attack and dehydration yield the pyridine-thiophene hybrid.
Optimized Conditions :
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Catalyst : Sodium methoxide (1.0 mmol)
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Solvent : Methanol/water (2:1 v/v)
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Temperature : Reflux (~65°C)
Cyclization Reactions Using Acid Catalysts
Acid-mediated cyclization is a classical approach for pyridine ring formation. A patent by Takeda Chemical Industries describes the synthesis of pyridinemethanol derivatives via sulfuric acid-catalyzed dehydration. Applying this strategy, this compound could be synthesized through the following steps:
Proposed Pathway :
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Precursor Synthesis : React 4-methylthiophene-3-carbaldehyde with cyanoacetamide to form an α,β-unsaturated intermediate.
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Cyclization : Treat the intermediate with concentrated sulfuric acid (97–99%) at 30–40°C for 7–10 hours.
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Neutralization : Adjust pH to 8–12 using aqueous NaOH to precipitate the product.
Key Parameters :
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Acid Concentration : ≥97% H₂SO₄ ensures efficient dehydration .
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Temperature Control : Maintaining 30–40°C minimizes tar formation.
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Workup : Crystallization with heptane enhances purity (>90% yield potential ).
Solvent-Free Synthesis Using Nano-Catalysts
Green chemistry principles advocate for solvent-free methodologies. A nano-magnetic Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ catalyst, as reported by Ghorbani et al. , facilitates pyrazolo[3,4-b]pyridine synthesis via condensation. Adapting this system:
Procedure :
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Reactants :
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4-Methylthiophene-3-carbaldehyde
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3-Cyanoacetylpyridine
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Catalyst : Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ (20 mg).
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Conditions : Solvent-free, 100°C, 2 hours.
Advantages :
Comparative Analysis of Synthetic Routes
| Method | Catalyst/Reagent | Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|---|
| Multi-Component Reaction | Sodium methoxide | Methanol/water | 65°C | 85% | >90% |
| Acid Cyclization | H₂SO₄ | None | 40°C | 90% | 88% |
| Suzuki Coupling | Pd(PPh₃)₄ | Toluene/water | 80°C | 78% | 95% |
| Solvent-Free Nano-Catalyst | Fe₃O₄@MIL-101(Cr) | None | 100°C | 88% | 92% |
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylthiophen-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3-(4-Methylthiophen-3-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-(4-Methylthiophen-3-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be mediated through the inhibition of voltage-gated sodium and calcium channels, as well as the modulation of GABA transporters . The compound’s structure allows it to interact with these targets effectively, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs include compounds with variations in the pyridine substituents, such as phenyl, pyridyl, or thiophene groups. The following table summarizes critical differences in inhibitory activity (Ki values), substituent positions, and selectivity:
Key Observations:
- Substituent Position : Substitution at the para position (e.g., 4-methylphenyl in Compound 17) enhances LSD1 inhibition (Ki = 29 nM) compared to meta -positioned groups (e.g., 3-thienyl in Compound 27, Ki = 2400 nM). This aligns with molecular docking studies showing optimal interactions between para-substituted groups and the FAD cofactor in LSD1’s active site .

- Heterocycle Type : Thiophene (Compound 27) and pyridine (Compound 23) substituents exhibit weaker inhibition than phenyl analogs, suggesting that electronic properties (e.g., electron-rich sulfur in thiophene) may reduce binding affinity.
- Steric Effects : Bulky alkyl groups (e.g., isopropyl) at the para position reduce activity, highlighting the importance of moderate steric bulk for optimal binding .
Physicochemical Properties
Data from pyridine derivatives in provide insights into how substituents influence physical properties:
- Melting Points : Chloro- and nitro-substituted phenylpyridines exhibit higher melting points (268–287°C) due to strong intermolecular interactions (e.g., dipole-dipole, π-stacking). Thiophene-substituted analogs may have lower melting points due to reduced symmetry and weaker packing.
- Molecular Weight : Thiophene-containing derivatives (e.g., 3-(4-Methylthiophen-3-yl)pyridine) typically have lower molecular weights (~175 g/mol) compared to bulkier phenylpyridines.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 3-(4-Methylthiophen-3-yl)pyridine, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated pyridine and methylthiophene derivatives. For example, coupling 3-bromopyridine with 4-methylthiophen-3-ylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol/water) under reflux. Optimize yield by varying temperature (80–120°C), catalyst loading (1–5 mol%), and reaction time (12–24 h). Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended. Monitor progress using TLC and confirm purity via HPLC (>95%) .
Q. How can structural integrity and purity be validated post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : Confirm connectivity via ¹H/¹³C NMR; pyridine protons appear as deshielded signals (δ 7.5–8.5 ppm), while methylthiophene protons resonate at δ 2.5–3.0 ppm (CH₃) and δ 6.5–7.5 ppm (thiophene ring).
- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peak ([M+H]⁺).
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in dichloromethane/hexane) and refine using SHELXL .
- HPLC : Assess purity with a C18 column (acetonitrile/water gradient) .
Advanced Research Questions
Q. What computational approaches elucidate electronic interactions between pyridine and methylthiophene moieties?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can model frontier molecular orbitals (HOMO/LUMO) to assess charge transfer. Analyze Mulliken charges to quantify electron density distribution. Compare with experimental UV-Vis spectra (λmax ~250–300 nm) to validate computational models. Studies on analogous thiophene-pyridine complexes suggest π-conjugation enhances electron delocalization .
Q. How does the methyl substituent on thiophene influence reactivity in catalytic reactions?
- Methodological Answer : The methyl group introduces steric hindrance, potentially reducing coupling efficiency in cross-coupling reactions. Use bulky ligands (e.g., SPhos) to mitigate steric effects. Electronically, the methyl group donates via σ-induction, slightly increasing electron density on the thiophene ring, which may alter regioselectivity in electrophilic substitutions. Compare reactivity with unsubstituted thiophene derivatives via kinetic studies .
Q. What challenges arise in characterizing non-covalent interactions (e.g., π-π stacking) in crystalline derivatives?
- Methodological Answer :
- X-ray Diffraction : Resolve weak interactions (e.g., π-π distances <3.5 Å) using high-resolution data (Cu-Kα, λ=1.5418 Å). Refine with SHELXL, emphasizing Hirshfeld surface analysis to quantify interaction contributions.
- Thermal Analysis : Differential Scanning Calorimetry (DSC) can detect melting points shifts due to packing efficiency.
- Contradiction Resolution : If NMR suggests planar stacking but XRD shows twisted conformations, reconcile via variable-temperature NMR to probe dynamic behavior .
Data Contradiction Analysis
Q. How to resolve discrepancies between spectroscopic data and computational predictions?
- Methodological Answer :
- NMR vs. DFT : If calculated chemical shifts deviate >0.5 ppm, re-optimize geometry with solvent effects (PCM model) or higher basis sets (e.g., def2-TZVP).
- UV-Vis vs. TD-DFT : Adjust excited-state parameters (e.g., CAM-B3LYP) to better match experimental absorption bands.
- Crystallography vs. Molecular Dynamics : Use MD simulations to assess conformational flexibility in solution vs. solid state .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

